N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group and a dioxothiomorpholinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate:
Synthesis of the Dioxothiomorpholinyl Intermediate: This step involves the formation of the thiomorpholine ring with keto groups at the 3 and 5 positions.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the dioxothiomorpholinyl intermediate through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert keto groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include halides (e.g., Cl-, Br-) and amines (e.g., NH2-).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids or aldehydes, while reduction could yield alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways and mechanisms.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxomorpholin-4-yl)acetamide: Similar structure but lacks the sulfur atom in the thiomorpholine ring.
N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxopiperidin-4-yl)acetamide: Similar structure but has a piperidine ring instead of a thiomorpholine ring.
Uniqueness
The presence of the thiomorpholine ring in N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-9-15(20)18(16(21)10(2)24-9)8-14(19)17-12-6-5-11(22-3)7-13(12)23-4/h5-7,9-10H,8H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCQXXFGIIXRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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